1-Ethoxy-3-(phenylethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-3-(phenylethynyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an ethoxy group at the first position and a phenylethynyl group at the third position
Preparation Methods
The synthesis of 1-Ethoxy-3-(phenylethynyl)benzene can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most prominent. This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and can be carried out at room temperature, making it an efficient and widely used method for the synthesis of various aromatic compounds.
. This method requires careful control of reaction conditions to ensure the desired substitution pattern is achieved.
Chemical Reactions Analysis
1-Ethoxy-3-(phenylethynyl)benzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 1-ethoxy-3-(bromophenylethynyl)benzene .
Scientific Research Applications
1-Ethoxy-3-(phenylethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological molecules.
Medicine: Research into the potential medicinal properties of this compound is ongoing. Its structure suggests it may have applications in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethoxy-3-(phenylethynyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, with the benzene ring donating electrons to the electrophile to form a sigma complex . This intermediate then undergoes deprotonation to restore aromaticity, resulting in the substituted product.
In biological systems, the compound may interact with proteins and enzymes through π-π interactions and hydrogen bonding, influencing their activity and function.
Comparison with Similar Compounds
1-Ethoxy-3-(phenylethynyl)benzene can be compared to other similar compounds, such as:
1-Ethoxy-4-(phenylethynyl)benzene: This compound has the ethoxy group at the fourth position instead of the third. The difference in substitution pattern can lead to variations in reactivity and applications.
1-Methoxy-3-(phenylethynyl)benzene: Here, the ethoxy group is replaced with a methoxy group. This change can affect the compound’s electronic properties and reactivity.
1-Ethoxy-3-(phenylpropynyl)benzene:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both ethoxy and phenylethynyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C16H14O |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-ethoxy-3-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C16H14O/c1-2-17-16-10-6-9-15(13-16)12-11-14-7-4-3-5-8-14/h3-10,13H,2H2,1H3 |
InChI Key |
BOJQQCDJFODAHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.